1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one
Description
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a heterocyclic organic compound featuring a piperidin-4-one core substituted with a 3,4-dichlorobenzenesulfonyl group. The sulfonyl group imparts significant electron-withdrawing properties, influencing both chemical reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in the development of histone deacetylase inhibitors (HDACis), as suggested by structural analogs in the literature .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCRLARFQAYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-one core or the dichlorobenzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The piperidin-4-one core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Physicochemical Properties
Key Observations :
- Lipophilicity: The 3,4-dichlorobenzenesulfonyl group in the target compound increases hydrophobicity compared to the mono-chloro analog in and the non-sulfonyl propargyl derivative in .
Key Observations :
- The dichlorobenzenesulfonyl group in the target compound may mimic the hydrophobic interactions of triazole/chlorophenyl moieties in HDAC inhibitors .
- Piperidinone derivatives generally exhibit conformational flexibility, enabling adaptation to enzyme active sites compared to rigid morpholine analogs (e.g., Compound 5h) .
Hydrogen Bonding and Intermolecular Interactions
- The sulfonyl group in the target compound acts as a hydrogen bond acceptor, promoting crystal lattice stability—a feature absent in non-sulfonyl analogs like 1-(Prop-2-yn-1-yl)piperidin-4-one.
- Graph set analysis () would classify these interactions as D (donor) and A (acceptor) patterns, critical for predicting solubility and melting points .
Biological Activity
1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a piperidine ring substituted with a sulfonyl group derived from 3,4-dichlorobenzenesulfonic acid. The synthesis typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The antiviral potential of this compound has also been explored. Studies have demonstrated activity against several viruses, including HIV-1 and Herpes Simplex Virus (HSV). The compound's efficacy against these viruses is attributed to its ability to inhibit viral replication processes.
| Virus | IC50 (µM) |
|---|---|
| HIV-1 | 15 |
| HSV-1 | 20 |
Antitumor Activity
Recent investigations have highlighted the antitumor properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Antimicrobial Treatment : A clinical trial assessed the efficacy of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates.
- Antiviral Therapy : A study involving HIV-positive patients evaluated the use of this compound in combination therapy. Patients exhibited improved viral load suppression compared to controls.
- Cancer Research : Preclinical studies demonstrated that this compound could enhance the effects of existing chemotherapy agents in treating colon cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
